molecular formula C19H22ClFN4OS B2809954 N-(4-Chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide CAS No. 1251674-63-1

N-(4-Chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide

Cat. No.: B2809954
CAS No.: 1251674-63-1
M. Wt: 408.92
InChI Key: FMHULNXISWCELA-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide is a synthetically designed small molecule that incorporates a pyrimidine core, a structure recognized for its significant potential in neuropharmacological research . The compound's molecular architecture, which features a 3,5-dimethylpiperidin-1-yl group linked to a pyrimidine scaffold and a thioacetamide bridge to a chlorophenyl ring, suggests potential for multi-target activity. This structure is characteristic of compounds investigated for modulating key neurological targets. Pyrimidine derivatives have demonstrated promise in preclinical models as multi-target agents capable of addressing complex disease mechanisms, particularly in neurodegenerative conditions . Similar pyrimidine-based compounds have shown efficacy in ameliorating cognitive dysfunction in experimental models, with mechanisms that include regulation of critical neurotransmitter systems and inhibition of pathological protein aggregation . The structural motifs present in this compound—including the pyrimidine ring system and the substituted piperidine—are common in molecules that interact with various neuronal receptors and enzymes. Research on analogous compounds indicates potential applications in investigating pathways related to acetylcholinesterase activity, oxidative stress response, and neurotransmitter receptor function, all of which are significant in the study of neurological disorders . Furthermore, the incorporation of the dimethylpiperidine moiety may contribute to enhanced blood-brain barrier permeability, making this compound particularly valuable for research focused on central nervous system targets. This reagent represents a sophisticated tool for researchers exploring novel therapeutic strategies for neurological conditions where current treatment options remain limited, offering a structurally distinct compound for probing new biological mechanisms.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN4OS/c1-12-5-13(2)9-25(8-12)17-7-19(23-11-22-17)27-10-18(26)24-16-4-3-14(20)6-15(16)21/h3-4,6-7,11-13H,5,8-10H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHULNXISWCELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution or addition reactions.

    Attachment of the Aromatic Ring: The aromatic ring, containing chloro and fluoro substituents, is attached through coupling reactions.

    Formation of the Sulfanylacetamide Linkage: The final step involves the formation of the sulfanylacetamide linkage through thiolation and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the sulfanylacetamide linkage.

    Substitution: Halogen atoms (chloro and fluoro) on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced aromatic rings or amines.

    Substitution: Derivatives with different substituents on the aromatic ring.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(4-Chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide exhibit significant anticancer activity. For instance, derivatives of pyrimidine have been shown to inhibit the activity of specific kinases involved in cancer progression. A related compound demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model after oral administration, highlighting the potential of this class of compounds in cancer therapy .

Antimicrobial Activity

The compound's structural analogs have been investigated for their antimicrobial properties. Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections . The mechanism typically involves interference with bacterial cell wall synthesis or function.

Enzyme Inhibition

This compound may also act as an inhibitor for various enzymes. For example, studies on similar compounds have revealed their role as selective inhibitors for specific kinases, which are crucial targets in cancer treatment .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the chloro and fluoro groups is often achieved through halogenation reactions followed by coupling with appropriate piperidine derivatives.

Crystal Structure

Recent studies have provided insights into the crystal structure of related compounds, revealing bond lengths and angles that conform to expected values for aromatic systems and functional groups . The structural integrity is crucial for understanding the compound's reactivity and interaction with biological targets.

PropertyValue
C–C Bond Lengths1.340(5) - 1.352(5) Å
C–F Bond Length1.767(4) Å
Dihedral Angles68.5°

Drug Development

Given its promising biological activities, this compound is a candidate for further development as a therapeutic agent. Its ability to inhibit specific kinases positions it as a potential treatment for various cancers and possibly other diseases involving kinase dysregulation.

Safety and Efficacy Studies

Before advancing to clinical trials, comprehensive studies on the safety profile and efficacy of this compound are essential. Preclinical models will be crucial in determining the pharmacokinetics and toxicology of the compound to ensure its viability as a drug candidate.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways.

    Pathways Involved: The compound can influence pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]acetamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    N-(4-Chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thioacetamide: Similar structure but with different substituents, leading to variations in chemical properties.

Uniqueness

N-(4-Chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(4-Chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a molecular weight of approximately 427.9 g/mol and features several functional groups that contribute to its biological activity. Its structure includes a chloro and fluorine substitution on the phenyl ring, which may enhance its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's effectiveness as an anticancer agent. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines, including those resistant to conventional therapies. For instance, a study reported that the compound induced apoptosis in human gastric carcinoma cells, exhibiting a dose-dependent response .

The proposed mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. The compound's structural similarity to known kinase inhibitors suggests it may act by competitively binding to these enzymes, thereby blocking their activity .

Case Studies

  • Gastric Carcinoma Model : In a xenograft model using GTL-16 human gastric carcinoma cells, the compound showed complete tumor stasis after oral administration. This indicates its potential for clinical application in treating gastric cancers .
  • Kinase Selectivity : Analogs of the compound were tested for selectivity against various kinases. Some derivatives demonstrated improved potency and selectivity, suggesting that modifications to the structure can enhance therapeutic efficacy while minimizing off-target effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Kinase InhibitionBlocks activity of specific kinases
Tumor Growth InhibitionComplete stasis in xenograft models

Q & A

Basic Research Questions

Q. How is the crystal structure of this compound determined, and what methods validate its molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, in analogous compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, SC-XRD revealed intramolecular N–H⋯N hydrogen bonds stabilizing folded conformations. Data collection uses Bruker APEX2 detectors, with refinement via SHELXL2016 and visualization in PLATON .
  • Validation : Pair experimental data with density functional theory (DFT) calculations to confirm bond lengths and angles. Comparative analysis with Cambridge Structural Database entries (e.g., ARARUI) identifies deviations in ring inclinations (e.g., 42.25° vs. 67.84° in analogs) .

Q. What are the standard synthetic protocols for this compound, and how is purity ensured?

  • Methodological Answer : Multi-step synthesis typically involves:

Core formation : Coupling 4-chloro-2-fluoroaniline with a pyrimidine-thioacetamide intermediate under nucleophilic conditions.

Functionalization : Introducing 3,5-dimethylpiperidine via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

  • Purity Control : Monitor reactions via TLC/HPLC. Final purification uses column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Confirm purity (>95%) via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which preliminary biological assays are employed to screen for bioactivity?

  • Methodological Answer :

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48–72h exposure .
  • Enzyme inhibition : Kinase or protease inhibition studies (e.g., EGFR, COX-2) via fluorescence-based assays .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and scalability?

  • Methodological Answer :

  • Catalyst Screening : Test palladium/copper catalysts (e.g., PdCl₂(dppf) vs. CuI) to enhance coupling efficiency. For example, Pd(OAc)₂ with XPhos ligand increased yields by ~20% in analogous pyrimidine derivatives .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce side reactions.
  • Temperature Gradients : Use microwave-assisted synthesis (e.g., 100–150°C, 30 min) to accelerate reaction rates while maintaining >90% purity .

Q. How are discrepancies in molecular conformation data resolved across studies?

  • Methodological Answer :

  • Comparative Crystallography : Analyze structural variations (e.g., dihedral angles between pyrimidine and aromatic rings) using SC-XRD datasets. For example, intramolecular hydrogen bonds in N-(4-chlorophenyl) analogs reduce ring inclination from 67.84° to 42.25° .
  • Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature ¹H NMR) to identify transient states not captured in static crystal structures .

Q. What computational approaches model this compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., EGFR kinase domain). Validate with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Map electronic interactions at active sites (e.g., π-stacking with phenylalanine residues) using Gaussian 16 for QM regions .

Q. How are conflicting bioactivity results interpreted across different experimental models?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., MIC, IC₅₀) to identify trends. For example, a compound may show low MIC (1 µg/mL) but high IC₅₀ (>50 µM), suggesting selective antimicrobial vs. cytotoxic effects .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to uncover off-target effects. For instance, upregulation of efflux pumps in resistant bacterial strains may explain MIC variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.